molecular formula C25H23NO4 B557666 Fmoc-D-homophenylalanine CAS No. 135944-09-1

Fmoc-D-homophenylalanine

Cat. No. B557666
M. Wt: 401.5 g/mol
InChI Key: CIHPCIUGLIZADU-HSZRJFAPSA-N
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Description

Fmoc-D-homophenylalanine is a compound with the empirical formula C25H23NO4 . It is also known as ®-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-phenylbutanoic acid .


Molecular Structure Analysis

The molecular weight of Fmoc-D-homophenylalanine is 401.45 g/mol . The InChI string is InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving Fmoc-D-homophenylalanine have been explored in several studies . For example, a research paper by Deng et al. used high-performance liquid chromatography to monitor the reaction process of Fmoc-D-Ala-OH in solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

Fmoc-D-homophenylalanine forms hydrogels with non-Newtonian flow behavior, which can encapsulate high amounts of water or other biological fluids . The mechanical and functional properties of these hydrogels may change according to the preparation method, the solvent, the pH, and other experimental parameters .

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

Fmoc-Diphenylalanine (Fmoc-FF) has been extensively studied for its ability to form hydrogels . Hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . They are formed by networks of synthetic or natural polymers . The mechanical and functional properties of these hydrogels can change according to the preparation method, the solvent, the pH, and other experimental parameters .

Detailed Description of the Methods of Application or Experimental Procedures

The formation of hydrogels using Fmoc-FF is deeply affected by the preparation method and the experimental conditions used to generate the supramolecular material . Different strategies have been adopted for the preparation of Fmoc-FF hydrogels, and these strategies have been found to induce changes in the structural arrangement and behavior of the final material in terms of stiffness, matrix porosity, and stability .

Thorough Summary of the Results or Outcomes Obtained

The hydrogel formation of Fmoc-FF has been found to be governed by multiple factors, including the role of Fmoc, the covalent linkage of Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making Fmoc-FF hydrogel .

2. Antibacterial Activity

Comprehensive and Detailed Summary of the Application

Fmoc-phenylalanine has been found to display antibacterial activity against Gram-positive bacteria in both gel and solution phases . This makes it a promising candidate for the development of new antimicrobial materials .

Detailed Description of the Methods of Application or Experimental Procedures

The antibacterial activity of Fmoc-phenylalanine is predominantly due to its release from the hydrogel . It shows surfactant-like properties with critical micelle concentration nearly equivalent to its minimum bactericidal concentration .

3. Active Pharmaceutical Intermediate

Comprehensive and Detailed Summary of the Application

Fmoc-D-homophenylalanine is used as an active pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific pharmaceutical drug being produced .

Thorough Summary of the Results or Outcomes Obtained

The specific results or outcomes obtained would also depend on the specific pharmaceutical drug being produced .

4. Hybrid Material Formation

Comprehensive and Detailed Summary of the Application

Fmoc-Diphenylalanine (Fmoc-FF) has been used as a building block for the preparation of hybrid materials . These hybrid materials have potential applications in different fields, such as biomedical and industrial fields .

Detailed Description of the Methods of Application or Experimental Procedures

The preparation of Fmoc-FF-based hybrid systems involves combining the ultra-short hydrogelator with other entities such as polysaccharides, polymers, peptides, or organic molecules . The structural features and potential applications of these novel hybrid materials are dependent on the specific entities used and the preparation method .

Thorough Summary of the Results or Outcomes Obtained

The structural features and the potential applications of these novel hybrid materials have been described with particular attention to tissue engineering, drug delivery, and catalysis . The aim is to design new hybrid nanomaterials based on the Fmoc-FF dipeptide hydrogelator, with appropriate properties for specific applications .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Fmoc-D-homophenylalanine . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Future Directions

Future research directions include the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of fully deprotected DNA-decamer conjugates . The use of Fmoc-D-homophenylalanine in the formulation of biocompatible hydrogels suitable for different biomedical applications is also a promising area of research .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHPCIUGLIZADU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427842
Record name Fmoc-D-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-homophenylalanine

CAS RN

135944-09-1
Record name Fmoc-D-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Gil, I Pastar, RA Houghten, S Padhee… - Frontiers in …, 2021 - frontiersin.org
… , Fmoc-L-homophenylalanine, Fmoc-D-homophenylalanine, N α –Fmoc-N β -4-methyltrityl-L… Fmoc-D-homophenylalanine, Fmoc-L-homophenylalanine and Fmoc-D-homophenylalanine…
Number of citations: 4 www.frontiersin.org
SC Davis… - 2018 - apps.dtic.mil
… As of last year we have successfully introduced unnatural amino acids including Fmoc-D-Homophenylalanine, and. Fmoc-LHomophenylalanine (Major Task 1, Subtask 2) in the …
Number of citations: 2 apps.dtic.mil
EJ Slapak, M El Mandili, MST Brink, A Kros… - International journal of …, 2023 - mdpi.com
… Fmoc-D-homophenylalanine was acquired from Alfa Aesar. Biotinylation of the peptide N terminus was achieved using biotin (3 eq., ≥99%, Sigma-Aldrich, lyophilized powder, St. Louis…
Number of citations: 9 www.mdpi.com
PW Schiller, G Weltrowska, NTM Dung… - Journal of medicinal …, 1991 - ACS Publications
In an effort to determine theeffect of side chainconformational restriction on opioid receptor selectivity, the cyclic phenylalanine analogues 2-aminoindan-2-carboxylic acid (Aic), 2-…
Number of citations: 133 pubs.acs.org
R Feng - 2022 - search.proquest.com
Nucleic acids are used as the template for protein synthesis, and this nature allows a wide rangeof biomedical applications. Developing new tools for efficient delivery of the …
Number of citations: 0 search.proquest.com

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